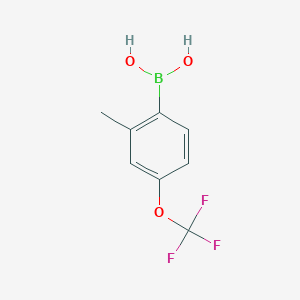

2-Methyl-4-(trifluoromethoxy)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-methyl-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c1-5-4-6(15-8(10,11)12)2-3-7(5)9(13)14/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNGQLGNHIYWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(F)(F)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660292 | |

| Record name | [2-Methyl-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850033-39-5 | |

| Record name | [2-Methyl-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-(trifluoromethoxy)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-(trifluoromethoxy)phenylboronic Acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(trifluoromethoxy)phenylboronic acid, a specialized organoboron compound, is a valuable reagent in modern organic synthesis. Its unique substitution pattern, featuring both a methyl and a trifluoromethoxy group on the phenyl ring, imparts distinct electronic and steric properties that are of significant interest in the design and synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, explores its potential applications, and offers detailed experimental protocols for its use, particularly in palladium-catalyzed cross-coupling reactions.

Core Chemical Properties and Identification

This compound is a white to off-white solid at room temperature. The presence of the boronic acid functional group makes it a key building block in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

| Property | Value | Source |

| CAS Number | 850033-39-5 | [1][2][3][4] |

| Molecular Formula | C8H8BF3O3 | [2][4][5] |

| Molecular Weight | 219.95 g/mol | [2][3][4][5] |

| IUPAC Name | [2-Methyl-4-(trifluoromethoxy)phenyl]boronic acid | |

| Synonyms | 2-Methyl-4-(trifluoromethoxy)benzeneboronic acid | [3] |

Molecular Structure:

Caption: 2D structure of this compound.

Spectroscopic Data

While a comprehensive public database of spectroscopic data for this specific compound is limited, general characteristics can be inferred from related structures. For isomeric (trifluoromethoxy)phenylboronic acids, detailed 1H, 13C, 11B, and 19F NMR spectroscopic studies have been conducted.[6][7] These studies are invaluable for the characterization of this compound. Researchers can expect to see characteristic signals for the aromatic protons, the methyl group protons, and the hydroxyl protons of the boronic acid in the 1H NMR spectrum. The 13C NMR would show distinct signals for the aromatic carbons, the methyl carbon, and the carbon attached to the boron atom. The 11B NMR chemical shift is indicative of a tricoordinate boronic species.[7] The 19F NMR would display a singlet corresponding to the trifluoromethoxy group.

Reactivity and Stability

Arylboronic acids are generally stable compounds that can be handled under normal laboratory conditions. However, they can undergo protodeboronation, especially under harsh basic or acidic conditions. The stability of the C-F bonds in the trifluoromethoxy group is generally high under a wide range of acidic and basic conditions.

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[1] In this reaction, the boronic acid is activated by a base, which facilitates the transmetalation step with the palladium catalyst.

The presence of the electron-withdrawing trifluoromethoxy group can enhance the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. Conversely, the ortho-methyl group introduces steric hindrance, which may influence the reaction kinetics and potentially require more robust catalytic systems or higher reaction temperatures to achieve efficient coupling. The interplay of these electronic and steric effects makes this reagent a unique tool for fine-tuning molecular structures.

Applications in Organic Synthesis and Drug Discovery

While specific, published applications of this compound are not widely documented in peer-reviewed literature, its structure suggests significant potential in several areas:

-

Drug Discovery and Medicinal Chemistry: The trifluoromethoxy group is a highly valued substituent in medicinal chemistry. It can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates. Therefore, this boronic acid serves as a key building block for introducing the 2-methyl-4-(trifluoromethoxy)phenyl moiety into potential therapeutic agents. Phenylboronic acids with trifluoromethyl or trifluoromethoxy groups are used in the synthesis of biologically active molecules, including inhibitors of various enzymes and modulators of protein function.

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated groups can improve the efficacy and environmental profile of agrochemicals. This reagent can be used to synthesize novel pesticides and herbicides.

-

Materials Science: Biaryl structures are fundamental components of many advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystals. The unique electronic properties conferred by the trifluoromethoxy group make this boronic acid an attractive building block for the synthesis of new functional materials.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound with an aryl bromide.

Reaction:

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)2) (2 mol%)

-

Triphenylphosphine (PPh3) (8 mol%)

-

Potassium carbonate (K2CO3) (2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Instrumentation:

-

Schlenk flask or reaction tube

-

Magnetic stirrer with heating plate

-

Inert gas (Argon or Nitrogen) supply

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium(II) acetate (0.02 equiv.), triphenylphosphine (0.08 equiv.), and potassium carbonate (2.0 equiv.).

-

Causality: The inert atmosphere is crucial to prevent the degradation of the palladium catalyst. Potassium carbonate acts as the base required to activate the boronic acid for transmetalation. Triphenylphosphine serves as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.

-

-

Solvent Addition and Degassing:

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles.

-

Causality: The solvent system is chosen to ensure the solubility of all reactants. Degassing is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

Causality: Elevated temperatures are often necessary to overcome the activation energy of the oxidative addition and other steps in the catalytic cycle, particularly with sterically hindered substrates.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Causality: The aqueous workup removes the inorganic salts and other water-soluble impurities. Column chromatography is a standard method for purifying organic compounds based on their polarity.

-

Experimental Workflow Diagram:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a specialized building block with significant potential for the synthesis of novel organic molecules in the fields of drug discovery, agrochemicals, and materials science. Its unique combination of a sterically demanding methyl group and an electron-withdrawing trifluoromethoxy group offers chemists a valuable tool for creating complex and functionally diverse compounds. While detailed characterization and application studies for this specific molecule are still emerging, the principles of boronic acid chemistry and the known effects of its constituent functional groups provide a strong foundation for its effective utilization in research and development.

References

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. 2021.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- 2a biotech. This compound.

- 1PlusChem. 850033-39-5 | this compound.

- Parchem. 2-Methyl-4-Trifluoromethoxyphenylboronic Acid (Cas 850033-39-5).

- AccelaChem. 850033-39-5,this compound.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. parchem.com [parchem.com]

- 4. 850033-39-5,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1pchem.com [1pchem.com]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(trifluoromethoxy)phenylboronic Acid

This guide provides a comprehensive technical overview for the synthesis of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid, a key building block for researchers, scientists, and professionals in drug development. The trifluoromethyl and trifluoromethoxy groups are of significant interest in medicinal chemistry as they can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This document offers a detailed synthesis protocol, explores the underlying chemical principles, and addresses critical safety and handling procedures.

Strategic Importance in Medicinal Chemistry

This compound is a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures, particularly biaryl structures found in many pharmaceuticals.[2] The specific substitution pattern of this boronic acid, featuring a methyl group ortho to the boronic acid and a trifluoromethoxy group para to the methyl group, offers unique steric and electronic properties that can be exploited in the design of novel therapeutic agents.

Recommended Synthetic Pathway: Lithiation-Borylation

The most reliable and scalable approach for the synthesis of this compound is the lithiation-borylation of a suitable halogenated precursor. This method involves the initial formation of an organolithium intermediate via lithium-halogen exchange, followed by quenching with a borate ester to form the desired boronic acid after acidic workup.

The overall transformation is depicted below:

Caption: Lithiation-Borylation Synthesis Pathway.

Causality of Experimental Choices

-

Starting Material: 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is the preferred starting material due to the high efficiency of the bromine-lithium exchange reaction.

-

Lithiation Reagent: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base that rapidly undergoes halogen-metal exchange with aryl bromides at low temperatures.[3]

-

Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the organolithium intermediate.

-

Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath) to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent.[3]

-

Borate Ester: Triisopropyl borate (B(O-iPr)3) is used as the boron source. The bulky isopropoxy groups minimize the formation of over-arylated borane byproducts.

-

Work-up: An acidic work-up is essential to hydrolyze the initially formed boronate ester to the final boronic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally similar arylboronic acids.[3][4]

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | 257.03 | 10.0 g | 38.9 mmol | Starting material |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 17.1 mL | 42.8 mmol | 1.1 equivalents |

| Triisopropyl borate | 188.08 | 9.9 mL | 42.8 mmol | 1.1 equivalents |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | Solvent |

| 2 M Hydrochloric Acid | - | ~50 mL | - | For work-up |

| Ethyl Acetate | - | 200 mL | - | Extraction solvent |

| Heptane | - | 100 mL | - | For crystallization |

| Saturated Brine Solution | - | 50 mL | - | For washing |

| Anhydrous Magnesium Sulfate | - | - | - | Drying agent |

Step-by-Step Procedure

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: Under a nitrogen atmosphere, a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer, and a nitrogen inlet is charged with 1-bromo-2-methyl-4-(trifluoromethoxy)benzene (10.0 g, 38.9 mmol) and anhydrous THF (150 mL).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.5 M in hexanes, 17.1 mL, 42.8 mmol) is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.[3]

-

Borylation: Triisopropyl borate (9.9 mL, 42.8 mmol) is then added dropwise at a rate that maintains the internal temperature below -70 °C. The reaction mixture is stirred for an additional hour at -78 °C.

-

Warming: The cooling bath is removed, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M hydrochloric acid (~50 mL) until the aqueous layer is acidic (pH ~2). The mixture is stirred vigorously for 30 minutes.

-

Extraction and Washing: The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 100 mL). The combined organic layers are washed with saturated brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is recrystallized from a mixture of ethyl acetate and heptane to afford pure this compound as a white solid.

-

Isolation: The crystals are collected by filtration, washed with cold heptane, and dried under vacuum.

Safety and Handling

Critical Safety Considerations:

-

Organolithium Reagents: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water.[5][6][7][8][9] It is crucial to handle this reagent under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques.[9] Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and nitrile gloves.[5][6] A Class D fire extinguisher should be readily available.[8]

-

Boronic Acids: Boronic acids can be irritating to the eyes, respiratory system, and skin. Handle in a well-ventilated fume hood and wear appropriate PPE.

-

General Precautions: All glassware must be thoroughly dried before use to prevent quenching of the organolithium reagent. Anhydrous solvents are essential for the success of the reaction.

Characterization

The final product should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methyl group. The B(OH)₂ protons are often broad and may exchange with residual water in the NMR solvent.

-

¹³C NMR: The carbon NMR will confirm the carbon skeleton of the molecule.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the trifluoromethoxy group.[10]

-

¹¹B NMR: The boron NMR spectrum should show a broad singlet characteristic of a boronic acid.[10]

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

-

Melting Point: A sharp melting point is indicative of a pure compound.

References

-

Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009). Columbia University. Available at: [Link]

-

Tips to Safely and Effectively Use Organolithium Compounds. (2021). J&K Scientific. Available at: [Link]

-

Safe handling of organolithium compounds in the laboratory. (2025). ResearchGate. Available at: [Link]

-

Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012). University of California, Santa Barbara. Available at: [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). National Institutes of Health. Available at: [Link]

-

A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). National Institutes of Health. Available at: [Link]

-

(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. Available at: [Link]

-

Grignard Reaction. (n.d.). University of Wisconsin-Madison. Available at: [Link]

-

Supporting Information. (n.d.). Theranostics. Available at: [Link]

-

Lithiation- Borylation in Synthesis. (n.d.). University of Bristol. Available at: [Link]

-

Preparation of 4-METHOXY-2-(TRIFLUOROMETHYL)PHENYLBORONIC ACID. (n.d.). Mol-Instincts. Available at: [Link]

-

Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters. (2020). PubMed. Available at: [Link]

-

Lithiation-Borylation Methodology and Its Application in Synthesis. (2018). SlideShare. Available at: [Link]

-

Standard Lithiation–Borylation A user's guide. (2017). University of Bristol. Available at: [Link]

-

Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). Macalester College. Available at: [Link]

-

Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. (2025). ResearchGate. Available at: [Link]

-

Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. (n.d.). National Institutes of Health. Available at: [Link]

-

Process for the synthesis of organic compounds. (2006). European Patent Office. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. 4-Fluoro-2-methylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Trifluoromethoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. ehs.ucr.edu [ehs.ucr.edu]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-Methyl-4-(trifluoromethoxy)phenylboronic Acid: Properties, Application, and Protocol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-(trifluoromethoxy)phenylboronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a sterically influencing methyl group and a lipophilic, metabolically robust trifluoromethoxy (-OCF3) group, makes it a highly valuable reagent for introducing these key motifs into complex molecules. This guide provides an in-depth analysis of the compound's properties, its strategic importance in medicinal chemistry, and a detailed, field-tested protocol for its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of reproducible science. This compound is unambiguously identified by its Chemical Abstracts Service (CAS) number and molecular structure.

The compound's physical and chemical properties are summarized below. This data is essential for determining appropriate reaction solvents, storage conditions, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C8H8BF3O3 | [2] |

| Molecular Weight | 219.95 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Storage Conditions | Inert atmosphere (Argon or Nitrogen), 2-8°C | [3] |

| Purity | Typically ≥95% | [4] |

Strategic Importance in Medicinal Chemistry & Catalysis

The utility of this compound in drug discovery stems directly from the properties conferred by its substituents.

The Trifluoromethoxy (-OCF3) Group: The -OCF3 group is a powerful modulator of pharmacokinetic properties.[5][6] Its inclusion in a drug candidate can offer several distinct advantages:

-

Enhanced Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, significantly more so than a trifluoromethyl (-CF3) group.[6][7] This property is critical for optimizing a molecule's ability to cross biological membranes, potentially improving absorption and bioavailability.[7][8]

-

Metabolic Stability: The carbon-fluorine bonds within the trifluoromethoxy group are exceptionally strong, making the moiety highly resistant to metabolic degradation by enzymes like cytochrome P450.[7][8][9] This can increase the drug's half-life, allowing for less frequent dosing.[9]

-

Modulated Acidity/Basicity: The strong electron-withdrawing nature of the -OCF3 group can influence the pKa of nearby functional groups, which can be crucial for optimizing target binding interactions.[10]

The Ortho-Methyl Group: The methyl group at the 2-position (ortho to the boronic acid) introduces steric hindrance. In the context of a Suzuki-Miyaura coupling, this can influence the dihedral angle of the resulting biaryl bond. This conformational restriction can be a key design element in locking a molecule into a bioactive conformation required for potent target engagement.

These features make the title compound a sought-after reagent for synthesizing novel compounds in oncology, neuroscience, and infectious disease research, where fine-tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like our title compound) and an organohalide.[11][12] It is favored in industrial and academic settings for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of its boron-containing reagents.[12]

The Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[11]

Caption: A simplified workflow of the Suzuki-Miyaura reaction.

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.[12]

-

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[13][14]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[13][14]

Experimental Protocol: A Model Coupling Reaction

This protocol describes a representative Suzuki-Miyaura coupling using this compound with a model aryl bromide.

Reaction: Coupling of this compound with 4-bromoanisole.

Reagents and Equipment

-

This compound (1.2 eq.)

-

4-Bromoanisole (1.0 eq.)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)

-

Triphenylphosphine (PPh₃, 0.04 eq.) or a more advanced ligand like SPhos.

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (3.0 eq.).

-

Causality Check: Using a slight excess (1.1-1.5 eq.) of the boronic acid is standard practice. It helps drive the reaction to completion and compensates for any potential homocoupling or protodeboronation side reactions. Anhydrous base is crucial as water can interfere with certain catalysts, though in this case, a controlled amount is used as a co-solvent.

-

-

Catalyst Pre-formation (Optional but Recommended): In a separate small vial, dissolve Palladium(II) acetate (0.02 eq.) and Triphenylphosphine (0.04 eq.) in a small amount of the reaction solvent. Stir for 5-10 minutes. The color may change as the active Pd(0) species begins to form.

-

Expertise Insight: While one can add the catalyst components directly, pre-mixing the palladium source and the phosphine ligand allows for the in-situ formation of the active Pd(0)L₂ complex. This often leads to more consistent and reproducible reaction initiation compared to adding solids individually, which can have different dissolution rates.

-

-

Reagent Addition: Add the pre-formed catalyst solution to the Schlenk flask containing the solids.

-

Solvent Addition: Add 1,4-Dioxane and Water in a 4:1 to 5:1 ratio (e.g., 4 mL Dioxane, 1 mL Water for a 1 mmol scale reaction).

-

Causality Check: A polar, aprotic solvent like dioxane is excellent for dissolving the organic reagents. The addition of a small amount of water is critical; it helps dissolve the inorganic base (K₂CO₃), facilitating the formation of the active boronate species required for efficient transmetalation.

-

-

Inerting the System: Seal the flask and subject it to three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen).

-

Trustworthiness Pillar: This step is non-negotiable. The active Pd(0) catalyst is highly sensitive to oxygen and can be irreversibly oxidized to an inactive state. Failure to properly deoxygenate the reaction mixture is a common cause of failed or low-yielding coupling reactions.

-

-

Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C. Stir vigorously for 2-16 hours.

-

Expertise Insight: Reaction progress should be monitored. A small aliquot can be taken (under inert atmosphere), quenched with water, extracted with ethyl acetate, and analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material (4-bromoanisole).

-

-

Work-up and Purification: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Wash it with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Concentrate the filtrate under reduced pressure to obtain the crude product. e. Purify the crude material using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Conclusion

This compound is more than just a reagent; it is a strategic tool for molecular design. Its unique combination of steric and electronic features allows medicinal chemists and material scientists to precisely engineer molecules with enhanced metabolic stability and tailored physicochemical properties. Mastery of its application, particularly through robust and well-understood methods like the Suzuki-Miyaura coupling, is an essential skill for professionals engaged in the synthesis of high-value, functional organic compounds.

References

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Combi-Blocks. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis.

- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.

- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.

- ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates.

- ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- 2a biotech. (n.d.). This compound.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:850033-39-5.

- ChemicalBook. (n.d.). 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID | 312936-89-3.

- Semantic Scholar. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)phenylboronic acid = 95 139301-27-2.

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. This compound - CAS:850033-39-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID | 312936-89-3 [amp.chemicalbook.com]

- 4. 4-(トリフルオロメトキシ)フェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. byjus.com [byjus.com]

- 13. youtube.com [youtube.com]

- 14. chemrxiv.org [chemrxiv.org]

Spectroscopic data for 2-Methyl-4-(trifluoromethoxy)phenylboronic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 850033-39-5). It is intended for researchers, scientists, and drug development professionals who utilize arylboronic acids as critical building blocks in modern synthetic chemistry. Our approach moves beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectroscopic output, thereby providing a framework for confident structural verification and troubleshooting.

Foundational Overview: The Molecular Profile

This compound is a bifunctional reagent of significant interest, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its utility stems from the unique electronic properties conferred by its substituents: an electron-donating methyl group and a strongly electron-withdrawing trifluoromethoxy group. This electronic push-pull system modulates the reactivity of the boronic acid moiety and influences the properties of the resulting coupled products. Accurate and unambiguous characterization is paramount to ensure reaction success and product purity.

The structural features that dictate the spectroscopic fingerprint of this molecule are illustrated below. Understanding their interplay is key to interpreting the data that follows.

Caption: Key functional groups of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a compound like this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) provides a self-validating web of data, confirming connectivity and substitution patterns with high confidence.[2]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

-

Aromatic Region (δ 7.0-8.0 ppm): The substitution pattern (1,2,4-) will give rise to a complex but predictable set of signals for the three aromatic protons. The proton ortho to the boronic acid is expected to be the most downfield. The relative positions of the electron-donating methyl group and the electron-withdrawing trifluoromethoxy group will dictate the precise shifts and coupling patterns.

-

Methyl Protons (δ ~2.5 ppm): A sharp singlet corresponding to the three protons of the methyl group is expected. Its position slightly downfield from typical aryl-methyl groups reflects the overall electron-withdrawing nature of the ring.

-

Boronic Acid Protons (δ 4.0-6.0 ppm, variable): The two hydroxyl protons of the boronic acid typically appear as a broad singlet. This signal's position is highly dependent on concentration, temperature, and solvent. Crucially, this peak will exchange with deuterium upon addition of a drop of D₂O, a definitive diagnostic test.[2]

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments.

-

Aromatic Carbons (δ 120-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon atom directly attached to the boron (C-B) is often broad and may have a lower intensity.

-

Trifluoromethoxy Carbon (δ ~120 ppm, quartet): The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

-

Methyl Carbon (δ ~20 ppm): A single peak corresponding to the methyl group carbon.

Fluorine (¹⁹F) NMR Spectroscopy

¹⁹F NMR is highly specific for fluorine-containing compounds.

-

A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.[3] The chemical shift, typically in the range of δ -58 to -65 ppm, is characteristic of the -OCF₃ moiety.[3][4] Long-range coupling to aromatic protons may be observed, resulting in slight signal broadening or fine splitting.[2]

Boron (¹¹B) NMR Spectroscopy

¹¹B NMR is an underutilized yet powerful tool for characterizing boronic acids.

-

A single, relatively broad peak is anticipated in the range of δ 28-34 ppm, which is characteristic of a trigonal planar, sp²-hybridized boron atom in an arylboronic acid.[2][5] This confirms the presence and oxidation state of the boron center.

Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 7.0 - 8.0 | Multiplets | 3H, Aromatic protons |

| ~2.5 | Singlet | 3H, -CH₃ | |

| 4.0 - 6.0 (variable) | Broad Singlet | 2H, -B(OH)₂; exchanges with D₂O | |

| ¹³C | 120 - 150 | 6 signals | Aromatic carbons |

| ~120 | Quartet (¹JCF) | -OCF₃ carbon | |

| ~20 | 1 signal | -CH₃ carbon | |

| ¹⁹F | -58 to -65 | Singlet | -OCF₃ |

| ¹¹B | 28 - 34 | Broad Singlet | -B(OH)₂ |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) using a Pasteur pipette. Acetone-d₆ is also an excellent choice due to the high solubility of phenylboronic acids.[2]

-

Dissolution: Cap the tube and gently invert it several times to fully dissolve the sample. A brief sonication may be required.

-

Acquisition: Insert the sample into the NMR spectrometer. Acquire standard ¹H, ¹³C, ¹⁹F, and ¹¹B spectra according to the instrument's pre-defined parameters.

-

D₂O Exchange (¹H NMR verification): After acquiring the initial ¹H spectrum, carefully remove the sample, add one drop of D₂O, shake gently, and re-acquire the ¹H spectrum. The disappearance of the B(OH)₂ signal confirms its assignment.

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and reliable method for confirming the presence of key functional groups.

-

O-H Stretch (3200-3600 cm⁻¹): A very broad and strong absorption band in this region is the hallmark of the hydrogen-bonded O-H stretches of the boronic acid group.[6]

-

C-H Stretches (2850-3100 cm⁻¹): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.[6]

-

Aromatic C=C Stretches (1400-1600 cm⁻¹): Several sharp bands of variable intensity in this region confirm the presence of the phenyl ring.

-

B-O Stretch (~1350 cm⁻¹): A strong, characteristic absorption corresponding to the boron-oxygen single bond stretch is a key identifier for boronic acids.[5]

-

C-F Stretches (1100-1300 cm⁻¹): The C-F bonds of the trifluoromethoxy group will produce very strong and intense absorption bands in this region.

-

C-O Stretch (~1250 cm⁻¹): The aryl-O stretch of the trifluoromethoxy group will also appear in this region, often overlapping with the C-F signals.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3200-3600 | O-H stretch (boronic acid) | Strong, Broad |

| 3000-3100 | Aromatic C-H stretch | Medium |

| 2850-2980 | Aliphatic C-H stretch (-CH₃) | Medium-Weak |

| 1400-1600 | Aromatic C=C stretch | Medium-Strong |

| ~1350 | B-O stretch | Strong |

| 1100-1300 | C-F and C-O stretches | Very Strong |

Experimental Protocol: FT-IR (ATR) Acquisition

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample onto the ATR crystal.

-

Apply Pressure: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate arbiter of the molecular formula.

-

Molecular Ion (M⁺): The expected nominal mass is 220 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass (e.g., for C₈H₈BF₃O₃), allowing for unambiguous elemental composition determination.

-

Fragmentation: Common fragmentation pathways for phenylboronic acids include the loss of water (-18 Da) and the B(OH)₂ group.

-

Boron Isotope Pattern: Boron has two main isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%). This results in a characteristic M+1 peak that is approximately 25% the intensity of the molecular ion peak for boron-containing fragments, providing an additional layer of confirmation.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For boronic acids, negative ion mode can be effective, detecting the [M-H]⁻ or adducts with anions.

Integrated Analysis: A Self-Validating Workflow

True scientific integrity in structural elucidation comes from the integration of multiple, independent data streams. No single technique is sufficient. The workflow below illustrates how MS, IR, and multi-nuclear NMR data converge to provide a definitive and trustworthy structural assignment.

Caption: Integrated workflow for structural confirmation.

This systematic approach ensures that the identity and purity of this compound are confirmed with the highest degree of scientific rigor, a non-negotiable requirement for its application in research and development.

References

-

LookChem (n.d.). 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID Safety Data Sheets(SDS). Available at: [Link]

-

Theranostics (2018). Supporting Information. Available at: [Link]

-

The Royal Society of Chemistry (n.d.). Electronic Supporting Information. Available at: [Link]

-

Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. Available at: [Link]

-

MDPI (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available at: [Link]

-

The Royal Society of Chemistry (n.d.). Supporting Information for an article. Available at: [Link]

-

National Library of Medicine (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available at: [Link]

-

Semantic Scholar (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available at: [Link]

-

ResearchGate (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Available at: [Link]

-

SpectraBase (n.d.). 4-Trifluoromethylphenylboronic acid [1H NMR] Spectrum. Available at: [Link]

-

MilliporeSigma (n.d.). 2-Methyl-4-(trifluoromethyl)phenylboronic acid. Available at: [Link]

-

University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

The Organic Chemistry Tutor (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available at: [Link]

-

SpectraBase (n.d.). (2,3,4-Trifluorophenyl)boronic acid [19F NMR] Chemical Shifts. Available at: [Link]

-

SpectraBase (n.d.). 4-Trifluoromethylphenylboronic acid [13C NMR] Spectrum. Available at: [Link]

-

SpectraBase (n.d.). (R)-2-methyl-2-(4-(trifluoromethyl)phenyl)-2,3-dihydrofuran. Available at: [Link]

-

NZQA (2023). AS 91388 annotated exemplars. Available at: [Link]

-

Andrew Arocha (2021). NCEA Level 3 chemistry: Spectroscopy. Available at: [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 4-(Trifluoromethoxy)phenylboronic acid, 95%. Available at: [Link]

-

CAS Common Chemistry (n.d.). Radium-226. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Stability of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid

Foreword: The Imperative of Stability in Modern Synthesis

In the landscape of drug discovery and materials science, arylboronic acids are indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The compound 2-Methyl-4-(trifluoromethoxy)phenylboronic acid (C₈H₈BF₃O₃) is a structurally nuanced reagent, offering a unique combination of steric and electronic properties from its methyl and trifluoromethoxy substituents. The trifluoromethoxy group, in particular, is valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules.[3][4] However, the utility of any boronic acid is fundamentally governed by its stability. Degradation not only reduces reaction yield but can also introduce impurities that complicate purification and compromise the integrity of the final product. This guide provides a comprehensive examination of the stability profile of this compound, grounding theoretical principles in actionable experimental protocols for its assessment.

Section 1: The Molecular Architecture and Its Stability Implications

This compound possesses a planar phenyl ring with the boronic acid moiety [-B(OH)₂] at position 1, a methyl group (-CH₃) at position 2, and a trifluoromethoxy group (-OCF₃) at position 4. The stability of this molecule is not monolithic; it is a dynamic interplay between the inherent reactivity of the boronic acid group and the electronic effects of its substituents.

-

Boronic Acid Group: The boron atom is sp²-hybridized with a vacant p-orbital, rendering it a mild Lewis acid.[5][6] This Lewis acidity is the nexus of its reactivity and its primary instability pathways.

-

Methyl Group (-CH₃): As an ortho substituent, the methyl group provides steric hindrance around the boronic acid, which can modulate its reactivity and susceptibility to intermolecular interactions. Electronically, it is a weak electron-donating group.

-

Trifluoromethoxy Group (-OCF₃): This group exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect is somewhat tempered by the electron-donating resonance effect (+R) of the oxygen atom.[7][8] Overall, it increases the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid, which has significant implications for its stability.[8]

Section 2: Primary Degradation Pathways of Arylboronic Acids

Understanding the potential degradation routes is critical for developing robust handling, storage, and reaction conditions. For arylboronic acids, three primary pathways of instability must be considered: thermal, hydrolytic, and oxidative.

Thermal Instability: The Dehydration to Boroxine

Perhaps the most well-known transformation of phenylboronic acids is their intermolecular dehydration upon heating to form a cyclic trimeric anhydride known as a boroxine.[1][5] This is a reversible equilibrium reaction.

The presence of water will shift the equilibrium back towards the monomeric boronic acid. For this compound, this equilibrium is a critical consideration during storage at elevated temperatures or when used in anhydrous reaction conditions. The formation of boroxine can alter the solubility and reactivity of the reagent.

Caption: Reversible thermal dehydration of boronic acid to its boroxine trimer.

Hydrolytic Instability

While the term "hydrolytic instability" may seem counterintuitive for a compound that exists in equilibrium with water, it is critically important in the context of its derivatives, such as boronate esters (e.g., pinacol esters). Boronate esters are often used as more stable surrogates for boronic acids.[9] However, they are susceptible to hydrolysis back to the parent boronic acid, a reaction influenced by pH, moisture, and even the stationary phase during chromatographic analysis.[10][11][12] This can lead to challenges in accurately quantifying the purity of boronate ester starting materials.[13] The rate of hydrolysis is generally insensitive to the aryl substituent but highly dependent on the diol used to form the ester and the pH of the medium.[14]

Oxidative Instability: The Deboronation Pathway

A more destructive and irreversible degradation pathway is oxidative deboronation. The empty p-orbital of the boron atom is susceptible to attack by nucleophilic reactive oxygen species (ROS), such as hydrogen peroxide.[15] This leads to the formation of a labile boric ester, which rapidly hydrolyzes to yield the corresponding phenol (2-Methyl-4-(trifluoromethoxy)phenol) and boric acid.[15][16] This pathway is a significant concern in biological systems and under aerobic reaction conditions.[17] The electron-withdrawing nature of the -OCF₃ group may influence the rate of this process.

Caption: Simplified mechanism of oxidative deboronation of an arylboronic acid.

Section 3: A Framework for Stability Assessment

A systematic evaluation of stability requires a multi-faceted approach, subjecting the compound to stressed conditions and monitoring its degradation over time with a stability-indicating analytical method.

Experimental Design: A Forced Degradation Study

A forced degradation study is essential to identify potential degradants and establish the intrinsic stability of the molecule.

| Stress Condition | Purpose | Typical Parameters | Potential Degradation Pathway |

| Thermal (Solid State) | Assess impact of heat on solid material | 40°C, 60°C, 80°C for 1-4 weeks | Dehydration to Boroxine |

| Thermal (Solution) | Assess stability in relevant solvents | Reflux in Toluene, THF, Acetonitrile | Dehydration, Solvent Adducts |

| Hydrolytic | Evaluate stability across a pH range | pH 2 (0.01 M HCl), pH 7 (Buffer), pH 9 (Buffer) at RT and 40°C | No degradation expected for the acid itself |

| Oxidative | Determine susceptibility to oxidation | 3% H₂O₂ in Acetonitrile/Water at RT | Oxidative Deboronation to Phenol |

| Photostability | Assess degradation upon light exposure | ICH Q1B guidelines: Cool white fluorescent and near UV lamps | Potential for radical-mediated pathways[18] |

Core Protocol: HPLC-Based Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the workhorse for stability studies. However, analyzing boronic acids presents a unique challenge: the potential for on-column hydrolysis of derivatives or interactions with silica.[12]

Objective: To quantify the purity of this compound and monitor the formation of degradants under stress conditions.

Methodology:

-

Column Selection: Utilize a column with low silanol activity to minimize on-column interactions. A Waters XTerra MS C18 or equivalent is a proven choice for minimizing on-column hydrolysis of related boronate esters.[12]

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Rationale: Acidified mobile phase helps maintain sharp peak shape. However, for particularly labile compounds, omitting the acid modifier should be tested as it can reduce hydrolysis.[12]

-

-

Gradient Elution: A typical gradient would be 5% B to 95% B over 15-20 minutes to ensure elution of both the polar boronic acid and any less polar degradants (e.g., the corresponding phenol or boroxine).

-

Detection: UV detection at 220 nm and 254 nm. A photodiode array (PDA) detector is ideal for peak purity analysis.

-

Sample Preparation:

-

Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This diluent is generally suitable, but its impact on stability should be initially assessed.

-

-

Forced Degradation Sample Analysis:

-

Prepare samples according to the stress conditions in the table above.

-

At specified time points (e.g., 0, 24, 48, 168 hours), withdraw an aliquot, dilute to the target concentration, and inject into the HPLC system.

-

Calculate the percentage of the main peak remaining and the area percentage of any new peaks formed. Mass spectrometry (LC-MS) should be used to identify major degradants.

-

Caption: General experimental workflow for a forced degradation stability study.

Section 4: Predicted Stability Profile and Handling Recommendations

Based on first principles and data from analogous compounds, we can predict the stability of this compound.

-

Thermal: The compound is expected to be a stable solid at ambient temperatures. Like other arylboronic acids, it will likely undergo reversible dehydration to its boroxine upon significant heating.[19][20]

-

Oxidative: The strong electron-withdrawing nature of the -OCF₃ group increases the Lewis acidity of the boron, potentially making it more susceptible to nucleophilic attack by ROS.[15][17] Therefore, exposure to strong oxidants or aerobic conditions at high temperatures should be minimized.

-

General Handling:

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dry place away from direct light. Recommended storage is often at room temperature.

-

Inert Atmosphere: For reactions sensitive to water or oxidation, use the reagent under an inert atmosphere.

-

Analytical Considerations: When analyzing by reverse-phase HPLC, be mindful of potential analytical artifacts. Use a qualified, stability-indicating method. For challenging separations or to avoid hydrolysis issues entirely, consider orthogonal techniques like non-aqueous capillary electrophoresis (NACE).[13]

-

References

-

Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link][9][10]

-

Bialek, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(8), 2291. Available at: [Link][8]

-

Burke, M. D., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9, 1-8. Available at: [Link][14]

-

Forn, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020894118. Available at: [Link][15][17]

-

Forstat, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 129-135. Available at: [Link][13]

-

Gevorgyan, V., et al. (2020). recent advances in photoinduced synthetic approaches to organoboron compounds. NIH Public Access, 25(1), 1-28. Available at: [Link][18]

-

Houlden, C. E., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Available at: [Link][12]

-

Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. Available at: [Link][11]

-

MySkinRecipes. (n.d.). (4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid. MySkinRecipes. Available at: [Link][3]

-

Semeraro, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data, 65(7), 3587-3596. Available at: [Link][20][21]

-

Sotorrios, L., et al. (2020). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. Available at: [Link][19]

-

Stella, V. J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Available at: [Link][16]

-

Tejarath Co. (n.d.). Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. Tejarath Co. Available at: [Link][4]

-

Unciti-Broceta, A., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2949. Available at: [Link][2]

-

Wikipedia. (n.d.). Organoboron chemistry. Wikipedia. Available at: [Link][6]

-

Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. Available at: [Link][5]

-

Woźniak, A. A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. Available at: [Link]Phenylboronic-Acids%3A-Properties%2C-Wo%C5%BAniak-Bia%C5%82ek/3305419914f6b2839b25a2e9b177259463581177)[7]

Sources

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Organoboron chemistry comes to light: recent advances in photoinduced synthetic approaches to organoboron compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. d-nb.info [d-nb.info]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methyl-4-(trifluoromethoxy)phenylboronic Acid: Commercial Availability, Synthesis, and Application

This technical guide provides a comprehensive overview of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid (CAS No. 850033-39-5), a versatile reagent in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into its commercial availability, synthetic routes, analytical characterization, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Strategic Importance in Medicinal Chemistry and Drug Discovery

The unique substitution pattern of this compound makes it a valuable building block in the synthesis of complex organic molecules. The trifluoromethoxy (-OCF₃) group is a bioisostere of a methoxy group, but with significantly different electronic properties. It is highly lipophilic and metabolically stable, attributes that can enhance the pharmacokinetic profile of drug candidates. The methyl group provides steric bulk and can influence the conformation of the final molecule, potentially improving binding affinity to biological targets.

Boronic acids are indispensable tools in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The stability, low toxicity, and versatile reactivity of boronic acids have cemented their place in the synthetic chemist's toolbox.

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of specialty chemical suppliers. When sourcing this reagent, it is crucial to consider purity, available quantities, and the supplier's quality control documentation.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight |

| Alfa Chemistry | 98% | 850033-39-5 | C₈H₈BF₃O₃ | 219.95 |

| Combi-Blocks | >97% | 850033-39-5 | C₈H₈BF₃O₃ | 219.95 |

| MilliporeSigma | Not Specified | 957034-45-6 | C₈H₈BF₃O₂ | 203.96 |

| Parchem | Not Specified | 850033-39-5 | C₈H₈BF₃O₃ | 219.95 |

| 2a biotech | 96%+ | 850033-39-5 | Not Specified | Not Specified |

| Sunway Pharm Ltd | Not Specified | 850033-39-5 | C₈H₈BF₃O₃ | 219.95 |

Note: Purity levels can vary between batches and suppliers. It is recommended to request a certificate of analysis (CoA) for lot-specific data.

Synthesis of this compound: A Generalized Protocol

The most common approach involves the reaction of an organolithium or Grignard reagent, generated from the corresponding aryl halide, with a trialkyl borate ester, followed by acidic workup.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-bromo-2-methyl-4-(trifluoromethoxy)benzene and anhydrous THF under a nitrogen atmosphere.

-

Formation of the Organolithium Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the cold solution of the organolithium reagent, add triisopropyl borate dropwise, again keeping the internal temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Aqueous Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization: A Guide to Interpretation

Due to the limited availability of specific spectral data for this compound in the public domain, this section provides a guide to the expected analytical characteristics based on data from structurally related (trifluoromethoxy)phenylboronic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl, trifluoromethoxy, and boronic acid groups. The two hydroxyl protons of the boronic acid group will likely appear as a broad singlet, which will exchange with D₂O.

-

¹³C NMR: The carbon NMR will show signals for the aromatic carbons, the methyl carbon, and the carbon of the trifluoromethoxy group. The carbon attached to the boron atom will have a characteristic chemical shift.

-

¹⁹F NMR: The fluorine NMR should exhibit a singlet corresponding to the -OCF₃ group.

-

¹¹B NMR: The boron NMR is expected to show a single resonance characteristic of a tricoordinate boronic acid.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (boronic acid) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (methyl) | 2850-2960 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (ether) | 1200-1300 |

| B-O stretch | 1310-1380 |

| C-F stretch | 1100-1200 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of a vast array of boronic acids and organohalides.

Generalized Suzuki-Miyaura Protocol

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane, or N,N-dimethylformamide)

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl halide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Extraction: Wash the filtrate with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. A Safety Data Sheet (SDS) should be consulted for detailed information.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and air, and may undergo dehydration to form boroxines. Storing under an inert atmosphere is recommended for long-term stability.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and commercially available reagent for organic synthesis, particularly in the construction of complex biaryl scaffolds for pharmaceutical and materials science applications. Its unique electronic and steric properties, conferred by the trifluoromethoxy and methyl substituents, make it an attractive building block for fine-tuning the properties of target molecules. This guide provides a foundational understanding of its procurement, synthesis, characterization, and application, empowering researchers to effectively utilize this versatile compound in their synthetic endeavors.

Introduction: The Strategic Value of the Trifluoromethoxy Group in Modern Chemistry

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(三氟甲氧基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. scispace.com [scispace.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Boronic Acids: Versatile Building Blocks in the Architect's of Modern Organic Synthesis

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, prized for their unique reactivity, stability, and functional group tolerance.[1] This guide provides a comprehensive overview of the core principles and practical applications of boronic acids, with a particular focus on their role in carbon-carbon and carbon-heteroatom bond formation. We will delve into the mechanistic intricacies of cornerstone reactions like the Suzuki-Miyaura, Chan-Lam, and Petasis couplings, offering field-proven insights into experimental design and optimization. Furthermore, this guide will explore the expanding role of boronic acids in medicinal chemistry and drug discovery, highlighting their significance as key pharmacophores and versatile synthetic intermediates.

Introduction: The Unique Chemistry of Boronic Acids

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂.[1][2] This structure confers upon them a unique set of properties that make them highly valuable in organic synthesis.

-

Lewis Acidity: The boron atom in a boronic acid possesses an empty p-orbital, rendering it a Lewis acid.[3][4] This allows for reversible covalent interactions with Lewis bases such as diols, amino acids, and other hydroxyl-rich molecules.[2][5] This property is not only crucial for their reactivity but also finds applications in sensing and drug delivery.[5][6]

-

Stability and Handling: Many boronic acids are air- and water-stable crystalline solids, making them easier to handle compared to other organometallic reagents.[2][7] However, they are susceptible to degradation pathways like protodeboronation (cleavage of the C-B bond) and oxidation, particularly under acidic or basic conditions.[8] The formation of cyclic trimers, known as boroxines, through the loss of water can also complicate quantification.[2][7]

-

Green Chemistry Profile: Boronic acids are generally considered to have low toxicity, aligning with the principles of green chemistry.[1]

The versatility of boronic acids is underscored by the wide array of commercially available derivatives, a testament to their widespread utility in reactions like the Suzuki-Miyaura coupling.[9]

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates, known as the Suzuki-Miyaura reaction, is one of the most powerful and widely used methods for constructing carbon-carbon bonds.[10][11][12] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[10]

2.1. The Catalytic Cycle: A Mechanistic Deep Dive

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[10][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile, forming a Pd(II) intermediate.[10][12] This is often the rate-determining step.[12]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11][13]

-